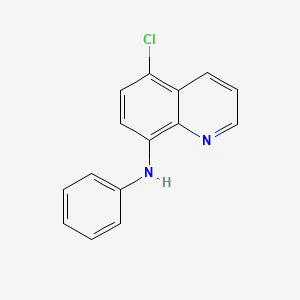
5-Chloro-N-phenylquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-phenylquinolin-8-amine is a chemical compound with the molecular formula C15H11ClN2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used as scaffolds in drug discovery due to their broad spectrum of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenylquinolin-8-amine typically involves the reaction of 5-chloro-8-hydroxyquinoline with aniline under specific conditions. One common method includes the use of stannous chloride dihydrate in ethanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-phenylquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and stannous chloride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Compounds with different halogen atoms or other functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-N-phenylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-phenylquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting the growth of cancer cells and microorganisms. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure but without the chlorine and phenyl groups.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinolin-8-amine: Similar to 5-Chloro-N-phenylquinolin-8-amine but lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and phenyl groups, which enhance its biological activity and make it a valuable compound in drug discovery and development. Its specific structural features contribute to its distinct chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
60093-40-5 |
|---|---|
Fórmula molecular |
C15H11ClN2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
5-chloro-N-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10,18H |
Clave InChI |
UHAJKYIUYKVWMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




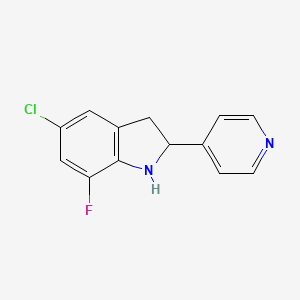
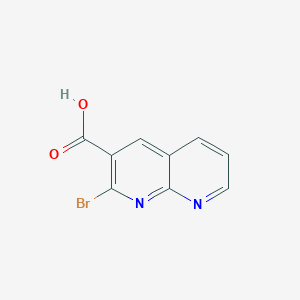
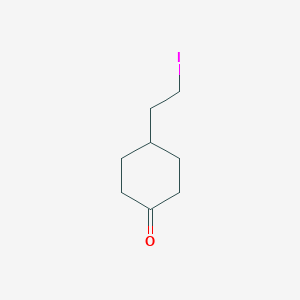
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
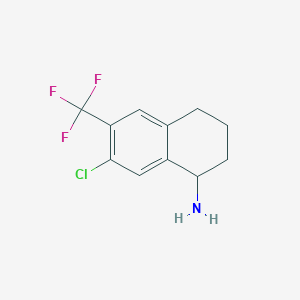


![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)

![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)


